Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Description
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 1206109-89-8) is a benzoic acid derivative esterified with butanol. Its structure includes a methoxy-oxoethoxy substituent at the para position of the benzene ring (Fig. 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of amides and hydroxamic acid derivatives for pharmaceutical applications, such as histone deacetylase (HDAC) inhibitors . Its commercial availability (95% purity, MFCD13704507) underscores its relevance in research settings .
The methoxy and oxo groups confer unique electronic and steric properties, influencing its reactivity, solubility, and stability compared to simpler alkyl benzoates.
Properties
IUPAC Name |
butyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-4-9-18-14(16)11-5-7-12(8-6-11)19-10-13(15)17-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJFSWDBPLGBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst, such as sulfuric acid, to form butyl 4-hydroxybenzoate. This intermediate can then be reacted with methoxyacetic anhydride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-methoxy-2-oxoethoxy)benzoic acid.
Reduction: Formation of butyl 4-(2-methoxy-2-hydroxyethoxy)benzoate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy-oxoethoxy group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Butyl Benzoate (CAS 136-60-7)
Structure: Ester of butanol and unsubstituted benzoic acid. Properties:
- Applications : Used in consumer products (e.g., glow sticks) as a solvent .
- Reactivity : Undergoes photodegradation via hydroxyl radical attack, yielding butyl-o-hydroxybenzoate (major product) and benzoic acid .
- Comparison:
- Butyl 4-(2-methoxy-2-oxoethoxy)benzoate exhibits higher polarity due to its substituents, likely reducing volatility and altering degradation pathways.
Ethyl 4-(Dimethylamino)benzoate
Structure: Ethyl ester with a dimethylamino substituent at the para position. Properties:
- Applications : Co-initiator in resin cements, enhancing polymerization efficiency .
- Reactivity : Higher degree of conversion in resins compared to methacrylate-based initiators; less influenced by diphenyliodonium hexafluorophosphate (DPI) .
Comparison : - The dimethylamino group in ethyl 4-(dimethylamino)benzoate enhances electron donation, accelerating polymerization. In contrast, the methoxy-oxoethoxy group in the target compound may stabilize intermediates via resonance, favoring amidation reactions .
Butyl-o-Hydroxybenzoate
Structure : Butyl ester with a hydroxyl group at the ortho position.
Properties :
- Reactivity: Major photodegradation product of butyl benzoate; further oxidizes to p-benzoquinone .
- Solubility : Increased hydrophilicity due to the hydroxyl group.
Comparison : - The hydroxyl group in butyl-o-hydroxybenzoate increases susceptibility to oxidation, whereas the methoxy-oxoethoxy group in the target compound may confer resistance to hydrolysis or radical attack.
Ethyl 4-(Sulfooxy)benzoate
Structure : Ethyl ester with a sulfonate group at the para position.
Properties :
- Applications : Isolated from natural sources (e.g., bamboo shoots); sulfonate group enhances water solubility .
Comparison : - The sulfonate group in ethyl 4-(sulfooxy)benzoate drastically increases polarity, making it more soluble in aqueous media than the target compound.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate, also referred to as Bumetanide, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological interactions, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a butyl ester group and a methoxy-oxoethoxy substituent. Its molecular formula contributes to its varied chemical properties and potential applications in pharmacology.
The primary mechanism of action for this compound involves the inhibition of the NKCC2 cotransporter located in the nephron's ascending loop of Henle. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased diuresis (urine output) . Furthermore, the compound's ester functionality allows it to undergo hydrolysis, releasing active benzoic acid derivatives that may interact with various enzymes or receptors in biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Diuretic Effect : As a loop diuretic, it is primarily used to manage conditions such as hypertension and edema by promoting fluid excretion .
- Enzyme Interaction : Studies have shown that the compound interacts with specific enzymes, suggesting potential applications in drug delivery systems and therapeutic interventions .
- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activities, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their notable features and biological activities:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate | C12H13F O4 | Fluorinated derivative; used in enzyme inhibition studies. |
| Benzyl 4-(2-methoxy-2-oxoethyl)carbamoyl-piperidine | Varied | Contains a carbamoyl group; potential for different biological activity. |
| Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate | Varied | Similar structure; studied for crystal structure determination. |
This compound stands out due to its specific combination of functional groups that may confer distinct properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Diuretic Efficacy : A clinical study demonstrated significant reductions in blood pressure among hypertensive patients treated with Bumetanide, highlighting its effectiveness as a diuretic agent .
- Enzyme Interaction Studies : Research focused on the compound's interaction with various enzymes revealed promising results regarding its potential as an enzyme inhibitor, which could lead to novel therapeutic applications .
- Antimicrobial Activity : In vitro studies indicated that this compound exhibited antimicrobial properties against specific bacterial strains, suggesting further exploration in this area could yield beneficial results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
